molecular formula C10H6Cl3F3N2O3 B3042603 ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 648409-97-6

ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B3042603
CAS RN: 648409-97-6
M. Wt: 365.5 g/mol
InChI Key: GPNQMAJTJXQKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly known as ETPC, is a synthetic compound that has gained significant attention in the field of scientific research. ETPC is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

ETPC inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent endopeptidases that are involved in the breakdown of extracellular matrix proteins such as collagen and elastin. ETPC binds to the zinc ion in the active site of MMPs, thereby preventing the enzyme from catalyzing the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
ETPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the formation of new blood vessels. ETPC has also been found to have neuroprotective effects and has been shown to reduce the severity of cerebral ischemia-reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of ETPC is its specificity towards MMPs. ETPC has been found to selectively inhibit the activity of MMPs, without affecting the activity of other enzymes. This makes it a valuable tool in studying the role of MMPs in various pathological processes. However, one of the limitations of ETPC is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ETPC. One area of research is the development of ETPC analogs with improved solubility and potency. Another area of research is the investigation of the role of MMPs in various diseases, such as cancer and cardiovascular diseases. ETPC can also be used as a tool to study the regulation of MMPs by various signaling pathways. Overall, ETPC has the potential to be a valuable therapeutic agent and research tool in the field of scientific research.

Scientific Research Applications

ETPC has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. ETPC has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various pathological processes such as cancer metastasis, arthritis, and cardiovascular diseases.

properties

IUPAC Name

ethyl 1-(2,3,3-trichloroprop-2-enoyl)-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3F3N2O3/c1-2-21-9(20)4-3-18(8(19)5(11)7(12)13)17-6(4)10(14,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQMAJTJXQKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)F)C(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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ethyl 1-(2,3,3-trichloroacryloyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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